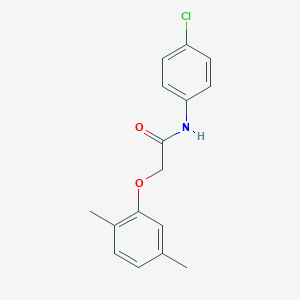
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has been widely used in scientific research. DNNS belongs to the class of sulfonamide compounds and has a molecular formula of C16H11F2NO2S. This compound has been shown to have various biological properties and has been used in a variety of research studies.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various cancers and plays a role in tumor growth and survival. Inhibition of carbonic anhydrase IX by N-(2,4-difluorophenyl)-2-naphthalenesulfonamide leads to a decrease in tumor growth and survival.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor growth and survival. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. It has been shown to have high selectivity for carbonic anhydrase IX, which makes it a useful tool for studying the role of carbonic anhydrase IX in cancer. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide is also stable and can be easily synthesized, which makes it a cost-effective tool for research.
However, N-(2,4-difluorophenyl)-2-naphthalenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide can also have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research related to N-(2,4-difluorophenyl)-2-naphthalenesulfonamide. One potential direction is to study the use of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide in combination with other cancer therapies. Another potential direction is to study the use of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide in other diseases that involve inflammation. Additionally, further research is needed to better understand the mechanism of action of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide and its potential off-target effects.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-2-naphthalenesulfonamide is a chemical compound that has been widely used in scientific research. It has been shown to have various biological properties and has been used in studies related to cancer and inflammation. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments, but also has some limitations. Further research is needed to better understand the potential of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide in cancer therapy and other disease areas.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthylamine with 2,4-difluorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-(2,4-difluorophenyl)-2-naphthalenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has been used in various scientific research studies due to its biological properties. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHICHFJVWFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)